molecular formula C3H8N2O B2421849 1-Aminoazetidin-3-ol CAS No. 887591-03-9

1-Aminoazetidin-3-ol

Cat. No.: B2421849
CAS No.: 887591-03-9
M. Wt: 88.11
InChI Key: HSLXRRPEDWDDQI-UHFFFAOYSA-N
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Description

1-Aminoazetidin-3-ol is a four-membered heterocyclic compound containing an amino group and a hydroxyl group. It is a derivative of azetidine, which is known for its significant ring strain and unique reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminoazetidin-3-ol can be synthesized through several methods. One common approach involves the cyclization of open-chain precursors. For instance, the intramolecular cyclization of amino alcohols can yield azetidines under appropriate conditions . Another method involves the reduction of azetidinones, which are readily available intermediates .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The use of microwave irradiation has been reported to facilitate the synthesis of azetidines efficiently . Additionally, electrocatalytic methods have been developed to produce azetidines with high regioselectivity .

Chemical Reactions Analysis

Types of Reactions: 1-Aminoazetidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

1-aminoazetidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O/c4-5-1-3(6)2-5/h3,6H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLXRRPEDWDDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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